1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a synthetic compound belonging to the thienopyrimidine class. Thienopyrimidines are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are recognized as structural analogs of biogenic purines and exhibit a wide range of biological activities, making them valuable in various fields of scientific research [ [] https://www.semanticscholar.org/paper/7fb06e887195724205b98e9f5fbe481f4da82b35 ].
Specifically, 1-(2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine serves as a crucial building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. It acts as a scaffold upon which various chemical modifications can be performed to explore structure-activity relationships and optimize desired pharmacological properties [ [] https://www.semanticscholar.org/paper/d7e6107a2f00afe602e639f01e41faa80329c4ed ].
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. It is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine core, substituted with a morpholine group and a chlorinated position. This compound has garnered attention in pharmaceutical research, particularly for its potential applications in cancer treatment and as an inhibitor of specific kinases.
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized as a small molecule drug candidate due to its potential therapeutic effects.
The synthesis of 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine involves several stages:
The molecular formula for 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine is C12H15ClN4OS, with a molecular weight of 298.79 g/mol. The structure features:
The primary reactions involving this compound include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine often involves inhibition of specific kinases such as phosphoinositide 3-kinases (PI3K). This inhibition can lead to decreased cell proliferation and survival in cancer cells harboring K-Ras mutations.
Upon binding to the target kinase, the compound may induce conformational changes that inhibit enzymatic activity, thereby blocking downstream signaling pathways essential for tumor growth .
Relevant data on solubility and stability are critical for practical applications in drug formulation .
1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine has potential applications in:
Research indicates that derivatives of this compound may offer significant therapeutic benefits in treating cancers associated with specific genetic mutations .
Thieno[3,2-d]pyrimidine derivatives represent a privileged scaffold in modern medicinal chemistry, particularly in the development of targeted anticancer agents. These bicyclic heterocycles effectively mimic purine bases, enabling precise interactions with ATP-binding sites of critical kinases. The specific compound 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine (CAS: 955979-15-4, C₁₂H₁₅ClN₄OS, MW: 298.79 g/mol) exemplifies sophisticated molecular design within this class [1] [2]. Characterized by three key structural elements—a thienopyrimidine core, a morpholino ring at the 4-position, and an N-methylmethanamine side chain at the 6-position—this compound demonstrates how strategic substituent placement modulates biological activity, selectivity, and pharmacokinetic properties [8] [9]. Its emergence reflects ongoing efforts to optimize kinase inhibition while overcoming limitations of earlier therapeutic agents.
The morpholino-thienopyrimidine core functions as a pharmacophoric "warhead" critical for high-affinity kinase binding. X-ray crystallographic studies reveal that the morpholine oxygen engages in key hydrogen-bonding interactions with hinge region residues (e.g., Met793 in EGFR) within kinase domains, while the thienopyrimidine system provides optimal planar geometry for π-π stacking in the hydrophobic ATP-binding pocket [9]. The chlorine atom at the 2-position serves dual purposes: sterically blocking nucleophilic substitution (enhancing metabolic stability) and electronically modulating the reactivity of the adjacent carbon, which can be exploited for further derivatization in prodrug strategies [4]. Systematic structure-activity relationship (SAR) studies demonstrate that alterations to this core dramatically impact potency and selectivity:
Table 1: Impact of Structural Modifications on Thienopyrimidine Bioactivity
Modification Site | Structural Variation | Effect on EGFRL858R/T790M IC50 | Selectivity vs. WT EGFR |
---|---|---|---|
Position 4 | Morpholine (present) | ≤ 250 nM | >40-fold (IC50 > 10,000 nM) |
Position 4 | Piperidine | ~3-fold reduction in potency | Reduced selectivity |
Position 4 | Thiomorpholine | Significant loss of potency | Not retained |
Position 2 | Chlorine (present) | Optimal | >40-fold |
Position 2 | Hydrogen | >10-fold loss of potency | Lost |
Position 2 | Methoxy | Moderate loss of potency | Reduced selectivity |
Recent hybrid derivatives incorporating triazolopyrimidine systems (e.g., compound 11b) demonstrate enhanced antiproliferative activity (IC50 = 0.43–1.31 µM against MCF-7 and MDA-MB-231 breast cancer lines) through dual inhibition of EGFR and aromatase (ARO), highlighting the scaffold's versatility beyond pure kinase targeting [9]. Molecular docking confirms that the morpholino-thienopyrimidine scaffold maintains conserved interactions even when hybridized with additional pharmacophores, underpinning its fundamental pharmacophoric value.
Thienopyrimidines represent an evolutionary step in bicyclic heterocycle development for oncology, addressing limitations of earlier scaffolds. First-generation kinase inhibitors (e.g., gefitinib’s quinazoline core) effectively targeted wild-type (WT) EGFR but proved vulnerable to resistance mutations like T790M. Second-generation inhibitors improved coverage but suffered from dose-limiting toxicity due to insufficient mutant-selectivity. The discovery that 4-morpholinothieno[3,2-d]pyrimidines could achieve high mutant selectivity while sparing WT kinases marked a significant advance [3] [9].
Key developments include:
The historical trajectory underscores a shift from broadly active kinase blockers to precisely engineered inhibitors leveraging the thienopyrimidine core’s adaptability for targeting specific oncogenic drivers.
The 6-N-methylmethanamine moiety [-CH2NHCH3] in 1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine plays a decisive role in optimizing drug-like properties. SAR studies reveal that this flexible side chain:
Table 2: Pharmacokinetic Impact of N-Methylmethanamine vs. Alternative C-6 Substituents
C-6 Substituent | Calculated logP | Passive Permeability (PAMPA, ×10-6 cm/s) | Microsomal Stability (t1/2, min) | EGFRL858R/T790M IC50 (nM) |
---|---|---|---|---|
N-Methylmethanamine | 1.90 | 18.2 ± 1.5 | >60 | ≤ 250 |
Primary methanamine (-CH2NH2) | 1.45 | 15.1 ± 0.9 | 22 ± 3 | 320 ± 40 |
Hydroxymethyl (-CH2OH) | 1.65 | 8.3 ± 0.7 | >60 | >1,000 |
Methyl (-CH3) | 2.85 | 25.5 ± 2.1 | >60 | 1,850 ± 210 |
Furthermore, N-methylation minimizes hERG channel binding (reducing cardiac toxicity risk) and decreases P-glycoprotein efflux susceptibility compared to tertiary amines [7]. This strategic incorporation transforms the thienopyrimidine core from a potent but unselective inhibitor into a viable lead candidate with optimized pharmacokinetic-pharmacodynamic balance.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1